molecular formula C18H20N2O5 B2426761 4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 313404-95-4

4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B2426761
CAS No.: 313404-95-4
M. Wt: 344.367
InChI Key: LQDKPFXBPUNCAV-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with a complex structure, characterized by the presence of butoxy, methoxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the nitration of a methoxy-substituted benzene ring, followed by the introduction of a butoxy group through a substitution reaction. The final step involves the formation of the benzamide linkage through an amide coupling reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamide compounds.

Scientific Research Applications

4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for potential redox reactions, while the butoxy and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide
  • 4-butoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
  • 4-(tert-butyl)-N-(2-methoxy-5-nitrophenyl)benzamide

Uniqueness

Compared to similar compounds, 4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of butoxy, methoxy, and nitro groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-3-4-11-25-14-7-5-13(6-8-14)18(21)19-16-10-9-15(24-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDKPFXBPUNCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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